molecular formula C23H28O6 B1247390 Lintetralin

Lintetralin

Cat. No. B1247390
M. Wt: 400.5 g/mol
InChI Key: WBJMMHMEDGPCCD-JTUHZDRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lintetralin is a natural product found in Phyllanthus niruri and Phyllanthus urinaria with data available.

Scientific Research Applications

Lintetralin in Biotechnological Production

Research indicates that aryltetralin lignans, such as podophyllotoxin (PTOX), found in the Linum genus, have significant cytotoxic and antiviral activities. Lintetralin, an aryltetralin lignan, is derived from two 8,8′-linked C6C3 (propylbenzene) units and is a key compound in this context. The focus has been on producing PTOX, a precursor to chemotherapeutic agents like etoposide, from Linum species, particularly under in vitro conditions. This approach is seen as a promising alternative to traditional sources, which involve slow-growing endangered species (Malik et al., 2014).

Lintetralin in Pharmacology

Lintetralin has been investigated for its application in pharmacology, particularly in the synthesis of aryltetralin and dibenzylbutyrolactone lignans. A study demonstrated a general synthetic pathway starting from the lithium enolate of a specific butyrolactone, leading to the synthesis of various lignans including lintetralin. This research contributes to the understanding of synthetic methods for creating lignans with potential pharmacological applications (Ganeshpure & Stevenson, 1981).

Lintetralin in Chemotherapy

Another significant application of lintetralin is in chemotherapy. The asymmetric synthesis of lintetralin, achieved through a series of chemical reactions including an intramolecular Friedel-Crafts-type cyclization, plays a crucial role in developing anticancer drugs. This synthesis forms the backbone for further drug development in chemotherapy, highlighting lintetralin's importance in this field (Enders et al., 2003).

Lintetralin's Cytotoxic Activity

Lintetralin has also been studied for its cytotoxic activity, particularly in relation to certain cell lines. A study explored the anticancer effects of various lignans, including lintetralin, on HeLa cells and NIH/3T3 cells. This research is instrumental in understanding lintetralin's potential as an anticancer agent and its specific effects on different types of cells (International Journal of Recent Technology and Engineering, 2019).

properties

Product Name

Lintetralin

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

5-[(1R,2S,3S)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-benzodioxole

InChI

InChI=1S/C23H28O6/c1-24-11-16-7-15-9-20(26-3)21(27-4)10-17(15)23(18(16)12-25-2)14-5-6-19-22(8-14)29-13-28-19/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1

InChI Key

WBJMMHMEDGPCCD-JTUHZDRVSA-N

Isomeric SMILES

COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC4=C(C=C3)OCO4)OC)OC

Canonical SMILES

COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC4=C(C=C3)OCO4)OC)OC

synonyms

(-)-lintetralin
lintetralin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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